(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride
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Overview
Description
(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H24N2·HCl. It is a derivative of cyclohexylamine and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method involves the use of sodium bisulfite and potassium cyanide, followed by the addition of the appropriate amines . The reaction is usually carried out under controlled conditions, with the progress monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter release and receptor binding.
Medicine: As a potential therapeutic agent for neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reuptake . This interaction affects various signaling pathways in the nervous system, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A similar compound with a cyclohexylamine structure, known for its use as a dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar pharmacological properties.
Methoxetamine: A derivative of ketamine with similar effects
Uniqueness
(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is unique due to its specific chemical structure, which combines the properties of cyclohexylamine and piperidine. This combination allows for distinct interactions with molecular targets, making it valuable for research in various fields .
Properties
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-11,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURZNZLQLLWPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735293 |
Source
|
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-37-2, 1228878-93-0 |
Source
|
Record name | Cyclohexanemethanamine, 1-(1-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41805-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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